molecular formula C18H21NO2 B3752252 N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide CAS No. 6549-15-1

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide

Cat. No. B3752252
CAS RN: 6549-15-1
M. Wt: 283.4 g/mol
InChI Key: RUURYZVLQIGHPQ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide, also known as DMPEB, is a chemical compound that has been the subject of extensive scientific research due to its potential use in the field of medicine. DMPEB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various applications.

Mechanism of Action

The exact mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide is its relatively low toxicity, which makes it a safe candidate for use in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide. One area of focus could be its potential as an anti-cancer agent, with further studies needed to evaluate its efficacy in vivo. Other potential areas of investigation could include its use in the treatment of neurological disorders or its potential as an anti-inflammatory or anti-oxidant agent. Overall, N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide is a promising compound that warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. One area of focus has been its potential as an anti-cancer agent. Studies have shown that N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-4-6-16(7-5-13)18(20)19-8-9-21-17-11-14(2)10-15(3)12-17/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUURYZVLQIGHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364418
Record name F3097-2063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6549-15-1
Record name F3097-2063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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